

Application Notes and Protocols for Testing GSK2556286 Efficacy In Vitro

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Compound of Interest

Compound Name: VCH-286

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These application notes provide detailed protocols for assessing the in vitro efficacy of GSK2556286, a novel antitubercular drug candidate. GSK2556286 acts as an agonist of the Rv1625c adenylyl cyclase in *Mycobacterium tuberculosis* (Mtb), leading to increased intracellular cyclic AMP (cAMP) levels and subsequent inhibition of cholesterol catabolism, a crucial metabolic pathway for Mtb survival within the host.^{[1][2][3][4]} The protocols outlined below are essential for characterizing the compound's activity in both intracellular and extracellular environments.

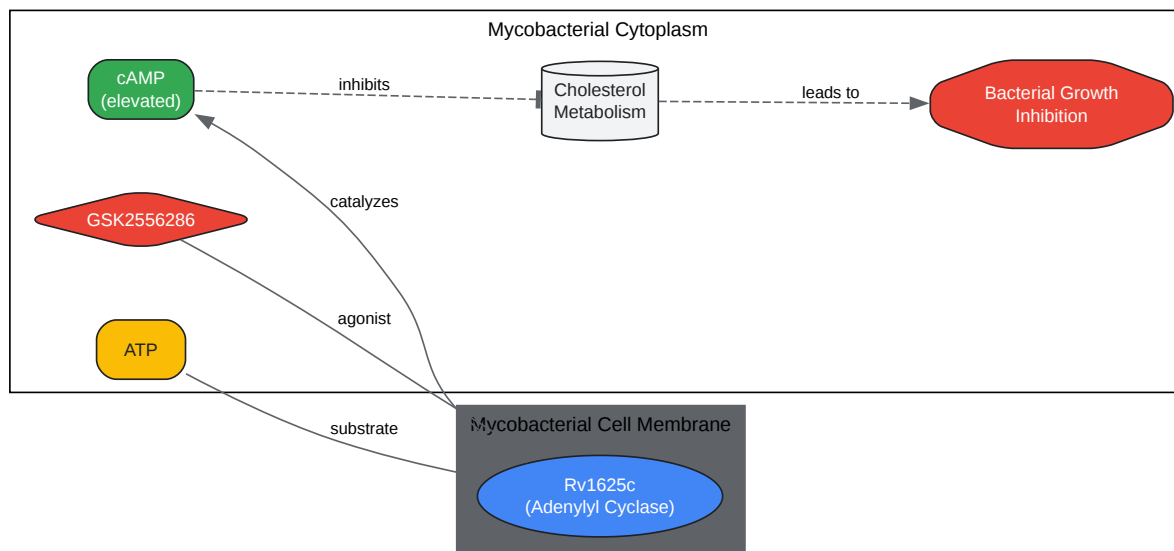
Data Presentation: Efficacy of GSK2556286

The following table summarizes the quantitative data on the in vitro efficacy of GSK2556286 against *Mycobacterium tuberculosis*.

Assay Type	Mtb Strain	Experimental Condition	Parameter	Value	Reference
Intracellular Growth Inhibition	H37Rv	THP-1 macrophage-like cells	IC50	0.07 μ M	[5] [6] [7] [8]
Extracellular Growth Inhibition	H37Rv	Cholesterol-containing medium	IC50	2.12 μ M	[4] [7]
Extracellular Growth Inhibition	Erdman	Cholesterol-containing medium	IC50	0.71 μ M	[4] [7]
Extracellular Growth Inhibition	H37Rv	Glucose-containing medium	IC50	>125 μ M	[7]
Extracellular Growth Inhibition	Erdman	Glucose-containing medium	IC50	>50 μ M	[7]
Extracellular Growth Inhibition	Clinical Isolates (n=45) & Lab Strains (n=3)	Cholesterol-containing medium	MIC90	1.2 μ M	[5] [7]
cAMP Production	Mtb expressing Rv1625c	In vitro treatment (5 μ M, 24h)	Fold Increase	~50-fold	[1] [2] [3] [4]
Cholesterol Metabolism	Wild-type Mtb	[4-14C]-cholesterol radiorespirometry	Inhibition	90% at 10 μ M	[4]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the mechanism of action of GSK2556286 in *Mycobacterium tuberculosis*.

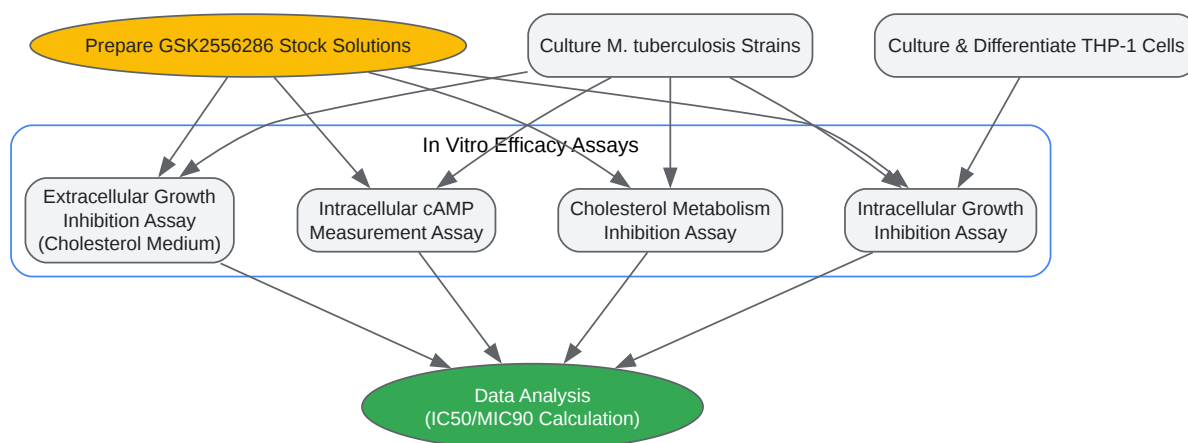


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Caption: Mechanism of action of GSK2556286 in *M. tuberculosis*.

Experimental Workflow Overview

The diagram below outlines the general experimental workflow for assessing the in vitro efficacy of GSK2556286.



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Caption: General experimental workflow for GSK2556286 efficacy testing.

Experimental Protocols

Intracellular Growth Inhibition Assay in THP-1 Macrophages

This protocol determines the 50% inhibitory concentration (IC₅₀) of GSK2556286 against *M. tuberculosis* residing within human macrophage-like cells.

Materials:

- THP-1 monocytic cell line (ATCC TIB-202)
- RPMI 1640 medium with L-glutamine
- Fetal Bovine Serum (FBS)
- Phorbol 12-myristate 13-acetate (PMA)
- *M. tuberculosis* strain (e.g., H37Rv)

- Middlebrook 7H9 broth with supplements (ADC or OADC)
- Human serum
- GSK2556286
- 96-well or 384-well clear-bottom plates
- Method for quantifying bacterial viability (e.g., Luciferase assay system, Resazurin, or materials for CFU plating)

Procedure:

- THP-1 Cell Culture and Differentiation:
 - Culture THP-1 cells in RPMI 1640 supplemented with 10% FBS, maintaining cell density between 0.2 and 1×10^6 cells/mL.[1]
 - Seed 1×10^5 cells per well in a 96-well plate in RPMI 1640 with 10% FBS.[9]
 - Add PMA to a final concentration of 40 ng/mL to induce differentiation into macrophage-like cells.[1]
 - Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.
- Preparation of M. tuberculosis Inoculum:
 - Grow M. tuberculosis in 7H9 broth to mid-log phase ($OD_{600} \approx 0.5-0.8$).
 - Pellet the bacteria by centrifugation and resuspend in RPMI 1640.
 - Opsonize the bacteria by incubating with 10% human serum for 30 minutes at 37°C.[1][3]
- Infection of THP-1 Cells:
 - Aspirate the PMA-containing medium from the differentiated THP-1 cells and wash twice with fresh RPMI 1640.

- Infect the cells with the opsonized *M. tuberculosis* at a multiplicity of infection (MOI) of 1-2. [\[3\]](#)
- Incubate for 4 hours at 37°C to allow for phagocytosis.
- Remove extracellular bacteria by washing the cells three times with warm RPMI 1640. [\[10\]](#)
- Compound Treatment:
 - Prepare serial dilutions of GSK2556286 in RPMI 1640 with 10% FBS.
 - Add the compound dilutions to the infected cells. Include a vehicle control (e.g., DMSO).
 - Incubate the plates for 4-5 days at 37°C in a 5% CO₂ incubator. [\[1\]](#)[\[11\]](#)
- Quantification of Bacterial Growth:
 - Luciferase/GFP Reporter: If using a reporter strain, measure the signal according to the manufacturer's instructions.
 - Resazurin Assay: Add resazurin solution (e.g., 30 µL of a 0.1 mg/mL solution) to each well and incubate for 24-48 hours. Measure fluorescence (Ex/Em: 530-560/590 nm) or absorbance (570 nm and 600 nm). [\[1\]](#)
 - CFU Counting: Lyse the macrophages with a mild detergent (e.g., 0.1% saponin). Prepare serial dilutions of the lysate and plate on Middlebrook 7H10 or 7H11 agar. Incubate for 3-4 weeks and count colonies.
- Data Analysis:
 - Calculate the percentage of growth inhibition for each compound concentration relative to the vehicle control.
 - Determine the IC₅₀ value by fitting the data to a dose-response curve.

Extracellular Growth Inhibition Assay in Cholesterol-Containing Medium

This assay determines the minimum inhibitory concentration (MIC) or IC₅₀ of GSK2556286 against *M. tuberculosis* grown in a medium where cholesterol is the primary carbon source.

Materials:

- *M. tuberculosis* strain (e.g., H37Rv, Erdman)
- Minimal medium (see composition below)
- Cholesterol
- Tyloxapol
- Ethanol
- GSK2556286
- 96-well plates
- Method for measuring bacterial growth (e.g., spectrophotometer for OD₆₀₀, Alamar Blue)

Minimal Medium Composition (per liter):

- Asparagine: 0.5 g
- KH₂PO₄: 1.0 g
- Na₂HPO₄: 1.5 g
- Ferric ammonium citrate: 50 mg
- MgSO₄·7H₂O: 0.5 g
- CaCl₂: 0.5 mg
- ZnSO₄: 0.1 mg
- Tyloxapol: 0.05% (to solubilize cholesterol)

- Cholesterol: 0.01% (prepared as an ethanol/tyloxapol micelle solution)[[6](#)][[12](#)][[13](#)]

Procedure:

- Preparation of Mtb Inoculum:
 - Grow *M. tuberculosis* in standard 7H9 broth to mid-log phase.
 - Wash the bacterial cells twice with phosphate-buffered saline (PBS) to remove residual nutrients from the growth medium.
- Assay Setup:
 - In a 96-well plate, add serial dilutions of GSK2556286 in the cholesterol-containing minimal medium.
 - Inoculate each well with the washed *M. tuberculosis* to a final OD600 of approximately 0.05.
 - Include positive (no drug) and negative (no bacteria) controls.
- Incubation:
 - Incubate the plate at 37°C for 7-14 days.
- Measurement of Growth:
 - OD600: Measure the optical density at 600 nm.
 - Alamar Blue: Add Alamar Blue (10% of the culture volume) and incubate for 24-48 hours. Measure fluorescence.[[10](#)]
- Data Analysis:
 - The MIC is defined as the lowest concentration of the compound that inhibits visible growth.

- For IC₅₀ determination, calculate the percentage of growth inhibition and fit to a dose-response curve.

Intracellular cAMP Measurement Assay

This protocol quantifies the increase in intracellular cAMP levels in *M. tuberculosis* following treatment with GSK2556286.

Materials:

- *M. tuberculosis* culture
- GSK2556286
- Lysis buffer (e.g., IP buffer with protease inhibitors)
- Lysing Matrix B (silica beads)
- Bead beater
- cAMP immunoassay kit (e.g., competitive ELISA or fluorescence-based)

Procedure:

- Mtb Culture and Treatment:
 - Grow *M. tuberculosis* to mid-log phase.
 - Treat the culture with GSK2556286 (e.g., 5 μ M) or vehicle control for a specified time (e.g., 24 hours).
- Cell Lysis:
 - Harvest the bacterial cells by centrifugation and wash with PBS.
 - Resuspend the cell pellet in lysis buffer.
 - Lyse the cells using a bead beater with Lysing Matrix B.[\[4\]](#)

- cAMP Quantification:
 - Centrifuge the lysate to pellet cell debris.
 - Collect the supernatant and measure the total protein concentration.
 - Use a commercial cAMP immunoassay kit to measure the cAMP concentration in the supernatant, following the manufacturer's instructions.[\[14\]](#)
- Data Analysis:
 - Normalize the cAMP concentration to the total protein concentration or cell wet weight.
 - Calculate the fold-increase in cAMP levels in the GSK2556286-treated samples compared to the vehicle control.[\[15\]](#)

Cholesterol Metabolism Inhibition Assay

This assay measures the ability of GSK2556286 to inhibit the catabolism of cholesterol by *M. tuberculosis* using radiorespirometry.

Materials:

- *M. tuberculosis* culture
- Minimal medium with cholesterol
- [4-¹⁴C]-cholesterol
- GSK2556286
- Sealed vials
- BACTEC TB-460 Instrument or similar for capturing and quantifying ¹⁴CO₂

Procedure:

- Assay Setup:

- Grow *M. tuberculosis* to mid-log phase.
- Wash the cells and resuspend them in minimal medium containing 0.01% unlabeled cholesterol.
- Add a tracer amount of [4-¹⁴C]-cholesterol (e.g., 0.1 µCi/mL).[10]
- Add serial dilutions of GSK2556286 or vehicle control.
- Incubation and ¹⁴CO₂ Capture:
 - Transfer the cultures to sealed vials.
 - Incubate at 37°C.
 - At various time points, measure the amount of released ¹⁴CO₂ using a BACTEC instrument or by trapping the CO₂ in a suitable scintillant and counting.[10][12]
- Data Analysis:
 - Calculate the rate of cholesterol metabolism based on the amount of ¹⁴CO₂ released over time.
 - Determine the percentage of inhibition of cholesterol metabolism for each concentration of GSK2556286 compared to the vehicle control.

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